molecular formula C14H14ClN3S B2832999 4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866156-05-0

4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No. B2832999
CAS RN: 866156-05-0
M. Wt: 291.8
InChI Key: JDXVLDGVYSFHRX-UHFFFAOYSA-N
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Description

“4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile” is a chemical compound with the molecular formula C14H14ClN3S . It’s a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H14ClN3S. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Anticancer Applications

  • Ultrasound Mediated Synthesis of Novel Compounds : A study reported the environmentally friendly synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives via ultrasound-promotion. These compounds, particularly one with a 3-hydroxy-4-methoxyphenyl substituent, exhibited notable in-vitro anticancer activities against various human tumor cell lines (MCF-7, K562, HeLa, and PC-3), demonstrating their potential as anticancer agents (Tiwari et al., 2016).

Corrosion Inhibition

  • Pyranopyrazole Derivatives as Corrosion Inhibitors : Research on pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, showcased their effectiveness as corrosion inhibitors for mild steel in HCl solution. These studies demonstrate the derivatives' efficiency in corrosion protection, which has implications for their use in industrial applications (Yadav et al., 2016).

Antimicrobial Activity

  • Antimicrobial Agents Synthesis : A novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives was undertaken, showing these compounds' effective antibacterial activity. Such findings indicate the potential of these compounds in developing new antimicrobial agents, highlighting the diverse applications of related chemical structures in combating microbial resistance (Rostamizadeh et al., 2013).

Heterocyclic Chemistry Applications

  • Heterocyclic Compounds Synthesis : Investigations into the synthesis of heterocyclic compounds, such as those incorporating the thiadiazole ring, underscore their significance in developing pharmaceuticals and materials science. These studies contribute to the broader field of heterocyclic chemistry, where novel synthetic methods and applications of such compounds are continually explored (Kaupp et al., 2003).

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical and chemical properties .

properties

IUPAC Name

4-chloro-2-(4-phenylbutan-2-ylamino)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c1-10(7-8-11-5-3-2-4-6-11)17-14-18-13(15)12(9-16)19-14/h2-6,10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVLDGVYSFHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile

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